molecular formula C2Br2F2 B1346714 1,1-Dibromodifluoroethylene CAS No. 430-85-3

1,1-Dibromodifluoroethylene

Cat. No.: B1346714
CAS No.: 430-85-3
M. Wt: 221.83 g/mol
InChI Key: VTFPVQZQUFXLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromodifluoroethylene (CAS 430-85-3) is a halogenated hydrocarbon with the molecular formula C₂Br₂F₂ and a molecular weight of 221.826 g/mol . Its IUPAC name is 1,1-dibromo-2,2-difluoroethene, and it is characterized by two bromine atoms and two fluorine atoms attached to adjacent carbon atoms in an ethylene backbone. The compound’s InChIKey (VTFPVQZQUFXLFH-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .

Structurally, the bromine atoms act as strong electron-withdrawing groups, influencing its reactivity in substitution and addition reactions.

Properties

IUPAC Name

1,1-dibromo-2,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFPVQZQUFXLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073183
Record name Ethene, 1,1-dibromo-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-85-3
Record name 1,1-Dibromo-2,2-difluoroethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromo-2,2-difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-dibromo-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromo-2,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromodifluoroethylene can be synthesized through various methods. One common approach involves the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum containing 50-70% sulfur trioxide (SO₃) . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The precise conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1-dibromodifluoroethylene with structurally related halogenated ethylenes, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Halogenated Ethylene Derivatives

Compound This compound 1,1-Difluoroethylene (Vinylidene Fluoride) 1,1-Dichloro-2,2-difluoroethylene
Molecular Formula C₂Br₂F₂ C₂H₂F₂ C₂Cl₂F₂
Molecular Weight (g/mol) 221.826 64.03 132.92
CAS Number 430-85-3 75-38-7 79-35-6
Key Substituents Br, F H, F Cl, F
Synthesis Not explicitly detailed Dehydrochlorination of 1-chloro-1,1-difluoroethane Halogen exchange from hexachloroethane
Applications Specialty monomers, organic intermediates Polyvinylidene fluoride (PVDF) production, refrigerants Intermediate for ethyl bromodifluoroacetate
Reactivity Bromine’s leaving-group propensity favors nucleophilic substitution Polymerization via radical or ionic mechanisms Chlorine atoms enable halogen-exchange reactions

Structural and Functional Differences

Halogen Effects :

  • This compound : Bromine’s large atomic radius and polarizability enhance its reactivity in substitution reactions compared to chlorine or fluorine. This makes it suitable for synthesizing brominated fluoropolymers or bioactive molecules .
  • 1,1-Difluoroethylene (Vinylidene Fluoride) : The absence of bromine/cl chlorine and presence of hydrogen allow for facile polymerization into PVDF, a high-performance polymer used in coatings, batteries, and piezoelectric materials .
  • 1,1-Dichloro-2,2-difluoroethylene : Chlorine’s intermediate electronegativity facilitates halogen-exchange reactions, enabling derivatives like methoxyflurane (an anesthetic) and ethyl bromodifluoroacetate .

Thermodynamic and Physical Properties :

  • Brominated derivatives generally exhibit higher molecular weights and boiling points compared to chlorinated or fluorinated analogs. However, specific data (e.g., melting/boiling points) are absent in the provided evidence.

Industrial Relevance: 1,1-Difluoroethylene dominates commercial applications due to its role in PVDF production, a $1.5 billion market as of 2023 .

Biological Activity

1,1-Dibromodifluoroethylene (DBDFE), with the molecular formula C₂Br₂F₂, is a halogenated hydrocarbon characterized by its high reactivity and potential toxicity. This compound has garnered attention in various fields, including organic chemistry and toxicology, due to its unique structural properties and biological implications. This article explores the biological activity of DBDFE, focusing on its toxicological effects, potential carcinogenicity, and interactions with biological systems.

Chemical Structure and Properties

The structure of this compound features two bromine atoms and two fluorine atoms attached to a carbon-carbon double bond. This configuration contributes to its reactivity and makes it a valuable precursor in synthetic organic chemistry. The compound's high reactivity is attributed to the presence of electronegative halogens, which influence its chemical behavior.

Toxicological Profile

Toxic Effects:
DBDFE exhibits several toxicological effects upon exposure. Notably, it can cause:

  • Respiratory Issues: Inhalation of DBDFE vapors may lead to respiratory irritation and distress.
  • Skin Irritation: Direct contact can result in skin irritation or dermatitis.
  • Eye Irritation: Exposure to the eyes can cause significant irritation and potential damage.

Potential Carcinogenicity:
Research indicates that DBDFE may have carcinogenic properties. Although specific mechanisms of action remain unclear, the compound's structural similarities to other known carcinogens raise concerns regarding its long-term exposure risks .

Biological Activity and Mechanisms

Despite limited studies on the exact mechanisms of action for DBDFE in biological systems, several key observations have been made regarding its interactions:

  • Nucleophilic Substitution Reactions: DBDFE can undergo nucleophilic substitution reactions where bromine atoms are replaced by nucleophiles. This reaction pathway is significant in understanding how DBDFE interacts with biological molecules.
  • Elimination Reactions: Under basic conditions, DBDFE can participate in elimination reactions, forming other fluorinated compounds that may exhibit different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Toxicity Assessment Study:
    A study conducted on laboratory animals exposed to varying concentrations of DBDFE showed significant respiratory distress and skin irritation symptoms. The research highlighted the need for stringent safety protocols when handling this compound in industrial settings .
  • Carcinogenic Potential Investigation:
    Research into the carcinogenic potential of halogenated hydrocarbons indicated that compounds similar to DBDFE could induce tumor formation in specific animal models. While direct evidence for DBDFE remains scarce, its structural characteristics warrant further investigation .
  • Chemical Reactivity Studies:
    Investigations into the reactivity of DBDFE revealed that it could react with various biomolecules, leading to potential alterations in their structure and function. This aspect is crucial for assessing the compound's safety in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC₂Br₂F₂Halogenated hydrocarbonHigh reactivity; potential carcinogenicity
1,1-DifluoroethyleneC₂H₂F₂Contains only fluorineLess toxic; used primarily as an intermediate
1-Bromo-2-fluoroethyleneC₂H₂BrFContains one bromine and one fluorineDifferent reactivity profile; less hazardous
TrichloroethyleneC₂HCl₃Chlorinated solventWidely used solvent; different environmental impact

This table illustrates how this compound stands out due to its unique combination of halogens and significant reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromodifluoroethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.